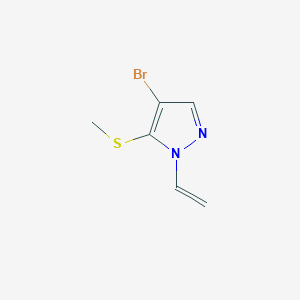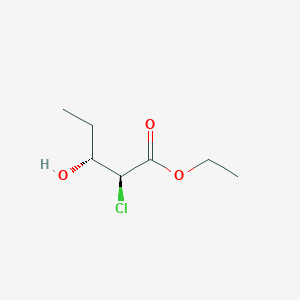
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and four phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the use of phenyltrichlorosilane and phenylmagnesium bromide, followed by hydrolysis and cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Material Science: As a precursor for the synthesis of advanced materials with unique properties.
Catalysis: In the development of new catalysts for organic reactions.
Pharmaceuticals: Potential use in drug delivery systems due to its unique structure.
Polymer Chemistry: As a building block for the synthesis of novel polymers with enhanced properties.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
- 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole
- 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene
Uniqueness
2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
920755-42-6 |
|---|---|
Molekularformel |
C28H26O2Si2 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2,2,5,5-tetraphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C28H26O2Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-32(30-22-21-29-31,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2 |
InChI-Schlüssel |
SETJMOYMHDHCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si](C=C[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


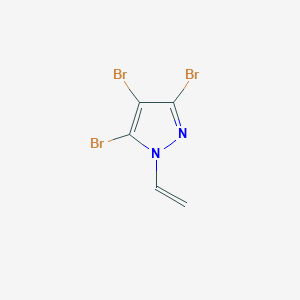
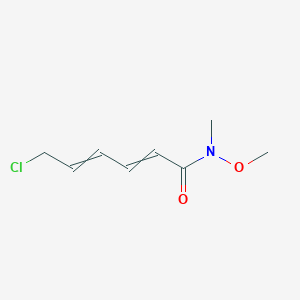
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
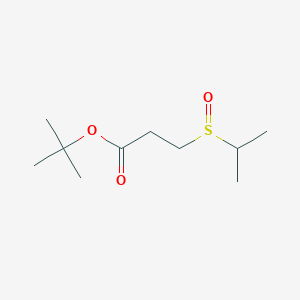
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
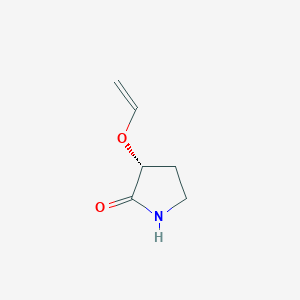
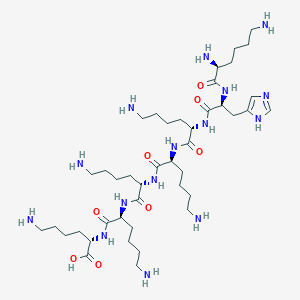
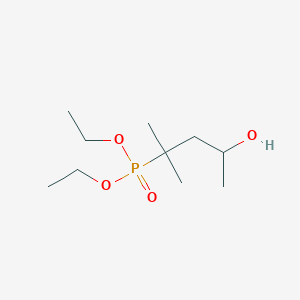
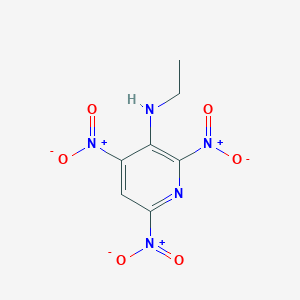
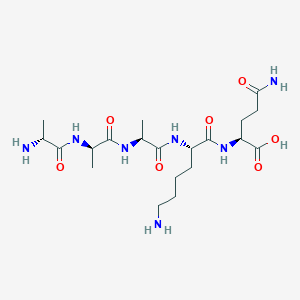
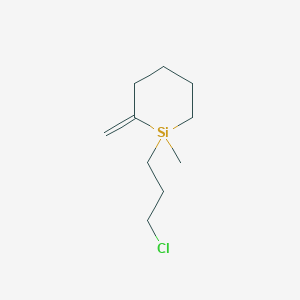
methanone](/img/structure/B14195094.png)
